molecular formula CH3AsO2-2 B1234056 Methyl(dioxido)arsane

Methyl(dioxido)arsane

Cat. No.: B1234056
M. Wt: 121.955 g/mol
InChI Key: OMPSDEOAXJHSLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl(dioxido)arsane is an organoarsenic compound characterized by a methyl group and two oxygen atoms (dioxide) bonded to a central arsenic atom. Its structure, inferred from its name, likely corresponds to CH₃AsO₂. This compound belongs to the broader class of organoarsenicals, which exhibit diverse chemical behaviors and biological activities depending on their substituents and oxidation states.

Organoarsenicals are notable for their applications in herbicides, antimicrobial agents, and, historically, in medicinal chemistry. However, their toxicity profiles and environmental persistence necessitate careful evaluation.

Properties

Molecular Formula

CH3AsO2-2

Molecular Weight

121.955 g/mol

IUPAC Name

methyl(dioxido)arsane

InChI

InChI=1S/CH3AsO2/c1-2(3)4/h1H3/q-2

InChI Key

OMPSDEOAXJHSLH-UHFFFAOYSA-N

SMILES

C[As]([O-])[O-]

Canonical SMILES

C[As]([O-])[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl(dioxido)arsane can be synthesized through several methods. One common approach involves the reaction of methyl iodide with sodium arsenite in an aqueous medium. The reaction proceeds as follows:

CH3I+Na3AsO3CH3AsO2+3NaI\text{CH}_3\text{I} + \text{Na}_3\text{AsO}_3 \rightarrow \text{CH}_3\text{AsO}_2 + 3\text{NaI} CH3​I+Na3​AsO3​→CH3​AsO2​+3NaI

Another method involves the reduction of methylated arsenic acids using sodium borohydride (NaBH₄) under acidic conditions. This method is particularly useful for generating volatile arsanes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl(dioxido)arsane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dimethylarsinic acid.

    Reduction: Reduction with sodium borohydride produces volatile arsanes.

    Substitution: It can undergo substitution reactions where the methyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Sodium borohydride (NaBH₄) is commonly used under acidic conditions.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Methyl(dioxido)arsane has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl(dioxido)arsane involves its interaction with cellular components. It can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and lead to toxic effects. The compound can also undergo methylation and demethylation reactions, which are important for its metabolism and detoxification in biological systems .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below summarizes key attributes of Methyl(dioxido)arsane and related compounds:

Compound Name Structure Oxidation State (As) Key Substituents Reported Bioactivity/Applications
This compound CH₃AsO₂ +5 Methyl, dioxide Hypothesized oxidative reactivity
Sodium dimethylarsinate (Cacodylic acid) (CH₃)₂AsO₂Na +3 Dimethyl, oxygen Herbicide (MSMA), antimicrobial
Tris(tert-butyldimethylsilyloxy)arsane As(OSi(CH₃)₂C(CH₃)₃)₃ +3 Silyloxy groups No reported bioactivity
Dimethyl-sulfanylidene-triethylplumbylsulfanyl-λ⁵-arsane Complex Pb-As-S structure Not specified Sulfur, lead, methyl No data; likely high toxicity due to lead

Key Observations:

  • Oxidation State: this compound’s As⁵⁺ state contrasts with As³⁺ in cacodylic acid and Tris(tert-butyldimethylsilyloxy)arsane.
  • Substituent Effects : The methyl group in this compound simplifies its structure compared to silyloxy or lead-containing analogs, possibly reducing environmental persistence. Lead-arsane hybrids (e.g., compounds in and ) incorporate toxic heavy metals, raising concerns about cumulative toxicity .
  • This compound’s bioactivity remains speculative but could align with oxidative stress induction in cells.

Toxicity and Environmental Impact

  • Cacodylic Acid: Known for moderate toxicity, affecting aquatic life and persisting in soil. Its use is regulated due to arsenic bioaccumulation .
  • Lead-Arsane Hybrids : The inclusion of lead (e.g., in dimethyl-sulfanylidene-triethylplumbylsulfanyl-λ⁵-arsane) introduces neurotoxic risks, complicating disposal and environmental management .
  • This compound : Predicted to have lower heavy metal toxicity than lead-containing analogs but may still pose arsenic-specific risks, such as groundwater contamination.

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